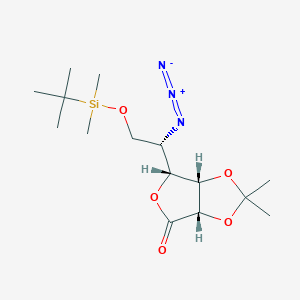

5-Azido-6-(tert-butyldimethylsilyl)-2,3-O-isopropylidene L-Gulono-1,4-lactone

Vue d'ensemble

Description

5-Azido-6-(tert-butyldimethylsilyl)-2,3-O-isopropylidene L-Gulono-1,4-lactone is a complex organic compound that has garnered interest in various fields of scientific research This compound is notable for its unique structural features, which include an azido group, a tert-butyldimethylsilyl (TBDMS) protecting group, and an isopropylidene acetal

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azido-6-(tert-butyldimethylsilyl)-2,3-O-isopropylidene L-Gulono-1,4-lactone typically involves multiple steps, starting from L-Gulono-1,4-lactone. The process includes the protection of hydroxyl groups, introduction of the azido group, and formation of the isopropylidene acetal. Key steps include:

Protection of Hydroxyl Groups: The hydroxyl groups of L-Gulono-1,4-lactone are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.

Introduction of Azido Group: The azido group is introduced via nucleophilic substitution, typically using sodium azide (NaN3) in a suitable solvent like dimethylformamide (DMF).

Formation of Isopropylidene Acetal: The formation of the isopropylidene acetal is achieved by reacting the compound with acetone in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA).

Industrial Production Methods

While the industrial production methods for this specific compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing efficient purification techniques such as crystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

5-Azido-6-(tert-butyldimethylsilyl)-2,3-O-isopropylidene L-Gulono-1,4-lactone undergoes various chemical reactions, including:

Oxidation: The azido group can be oxidized to form nitro compounds.

Reduction: The azido group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4).

Substitution: The azido group can participate in nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Common reducing agents include LiAlH4 or catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Sodium azide (NaN3) in DMF is commonly used for introducing the azido group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azido group yields an amine, while oxidation can produce nitro derivatives.

Applications De Recherche Scientifique

Synthetic Organic Chemistry

1.1. Role as a Building Block

The compound serves as a versatile building block in the synthesis of various bioactive molecules. Its azido group can participate in click chemistry reactions, particularly the azide-alkyne cycloaddition, which is a powerful method for constructing complex molecular architectures. This property is exploited in drug design and development, allowing for the creation of diverse libraries of compounds for biological testing.

1.2. Protecting Group Applications

The tert-butyldimethylsilyl (TBDMS) group is widely used as a protecting group for alcohols and phenols during multi-step synthesis. The stability of TBDMS ethers under various reaction conditions makes them ideal for protecting hydroxyl functionalities while allowing other functional groups to react. The removal of the TBDMS group can be achieved using mild conditions, facilitating the recovery of the original alcohol without significant side reactions .

Medicinal Chemistry

2.1. Potential Therapeutic Applications

Research indicates that derivatives of 5-Azido-6-(tert-butyldimethylsilyl)-2,3-O-isopropylidene L-Gulono-1,4-lactone may exhibit biological activity relevant to therapeutic applications. The azido functionality can be converted into amines or other functional groups through reduction or substitution reactions, potentially leading to compounds with antimicrobial or anticancer properties.

2.2. Antiviral Activity

There is ongoing research into the antiviral properties of compounds containing azido groups. For instance, azido sugars are being investigated for their ability to inhibit viral replication by interfering with glycoprotein synthesis in viruses such as HIV and influenza . The specific application of this compound in antiviral therapies remains an area for further exploration.

Biochemical Applications

3.1. Glycosylation Reactions

The compound can be utilized in glycosylation reactions to form glycosides, which are vital in the synthesis of complex carbohydrates and glycoconjugates. These glycosides play essential roles in biological processes and are important in the development of vaccines and therapeutic agents targeting carbohydrate-binding proteins.

3.2. Prodrug Development

The structural features of this compound make it suitable for prodrug design, where it can be modified to enhance solubility or bioavailability before conversion into an active drug form within the body . This strategy is crucial in improving the pharmacokinetic profiles of therapeutic agents.

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 5-Azido-6-(tert-butyldimethylsilyl)-2,3-O-isopropylidene L-Gulono-1,4-lactone involves its functional groups:

Azido Group: The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes.

TBDMS Group: The tert-butyldimethylsilyl group serves as a protecting group, preventing unwanted reactions at specific hydroxyl sites.

Isopropylidene Acetal: This group protects diols and can be selectively removed under acidic conditions to reveal reactive hydroxyl groups.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Azido-2,3-O-isopropylidene L-Gulono-1,4-lactone: Lacks the TBDMS protecting group, making it more reactive at hydroxyl sites.

6-(tert-Butyldimethylsilyl)-2,3-O-isopropylidene L-Gulono-1,4-lactone: Lacks the azido group, limiting its use in click chemistry.

5-Azido-6-(tert-butyldimethylsilyl)-L-Gulono-1,4-lactone: Lacks the isopropylidene acetal, making it less stable under certain conditions.

Uniqueness

5-Azido-6-(tert-butyldimethylsilyl)-2,3-O-isopropylidene L-Gulono-1,4-lactone is unique due to the combination of its functional groups, which provide a balance of stability and reactivity. This makes it a versatile intermediate in synthetic chemistry and a valuable tool in biological research.

Activité Biologique

5-Azido-6-(tert-butyldimethylsilyl)-2,3-O-isopropylidene L-Gulono-1,4-lactone (CAS No. 118464-49-6) is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including antimicrobial activity, cytotoxicity, and mechanisms of action, supported by relevant data tables and case studies.

- Molecular Formula : C15H27N3O6Si

- Molar Mass : 373.48 g/mol

- Melting Point : 86-88°C

- Solubility : Slightly soluble in chloroform, DMSO, and methanol .

Antimicrobial Activity

Research indicates that azido compounds often exhibit significant antimicrobial properties. In a study comparing various azido derivatives, it was found that compounds similar to this compound displayed notable efficacy against a range of bacterial strains. The mechanism of action is hypothesized to involve interference with bacterial biofilm formation and gene transcription related to virulence factors .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies using cell lines such as L929 (mouse fibroblast) and A549 (human lung carcinoma) demonstrated varied effects on cell viability:

| Compound Concentration (µM) | L929 Cell Viability (%) | A549 Cell Viability (%) |

|---|---|---|

| 200 | 77 | 88 |

| 100 | 92 | 102 |

| 50 | 74 | 85 |

| 25 | 97 | 96 |

| 12 | 109 | 105 |

These results suggest that while higher concentrations may decrease viability, lower concentrations can enhance cell survival, indicating a potential for selective cytotoxicity against cancer cells .

The biological activity of this compound may be attributed to its structural features. The presence of the azido group (-N₃) is known to enhance reactivity with biological macromolecules, potentially leading to the disruption of cellular processes. Furthermore, the tert-butyldimethylsilyl group may influence lipophilicity and membrane permeability, facilitating cellular uptake .

Case Studies

In a notable case study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of L-gulono-1,4-lactone and assessed their biological activities. Among these derivatives, those containing azido groups showed enhanced antimicrobial activity compared to their non-azido counterparts. The study highlighted the importance of structural modifications in optimizing biological efficacy .

Propriétés

IUPAC Name |

(3aS,6R,6aS)-6-[(1S)-1-azido-2-[tert-butyl(dimethyl)silyl]oxyethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27N3O5Si/c1-14(2,3)24(6,7)20-8-9(17-18-16)10-11-12(13(19)21-10)23-15(4,5)22-11/h9-12H,8H2,1-7H3/t9-,10+,11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DODRPLKUCBFVPS-USZNOCQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(O1)C(=O)OC2C(CO[Si](C)(C)C(C)(C)C)N=[N+]=[N-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H](O1)C(=O)O[C@@H]2[C@H](CO[Si](C)(C)C(C)(C)C)N=[N+]=[N-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27N3O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70555951 | |

| Record name | (3aS,6R,6aS)-6-[(1S)-1-azido-2-[tert-butyl(dimethyl)silyl]oxyethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118464-49-6 | |

| Record name | (3aS,6R,6aS)-6-[(1S)-1-azido-2-[tert-butyl(dimethyl)silyl]oxyethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.